Home > Products > Screening Compounds P93178 > Brivaracetam (Racemate)
Brivaracetam (Racemate) - 357335-87-6

Brivaracetam (Racemate)

Catalog Number: EVT-1478920
CAS Number: 357335-87-6
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brivaracetam (BRV) is a synthetic chemical compound belonging to the racetam family of drugs. [] It is a racemate, meaning it exists as an equal mixture of two enantiomers: (R)-Brivaracetam and (S)-Brivaracetam. [] In scientific research, Brivaracetam serves as a valuable tool for investigating synaptic transmission and the mechanisms of epilepsy. [] Its high affinity for the synaptic vesicle protein 2A (SV2A) makes it particularly useful in studying the role of SV2A in neuronal excitability. [, ]

Future Directions
  • Elucidating the Precise Mechanism of Action: While Brivaracetam's binding to SV2A is well-established, the exact downstream signaling pathways and molecular events leading to its antiepileptic effects require further investigation. [, ] Understanding these mechanisms in greater detail could facilitate the development of more targeted and effective therapies for epilepsy.
  • Exploring Potential Therapeutic Applications beyond Epilepsy: Given its influence on synaptic transmission and neuronal excitability, Brivaracetam holds potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety, depression, and neurodegenerative diseases. [, ] Preclinical and clinical studies are warranted to explore these possibilities.
  • Developing Novel Drug Delivery Systems: To optimize Brivaracetam's therapeutic efficacy and minimize potential side effects, research can focus on developing novel drug delivery systems that allow for targeted delivery to the brain and sustained release of the drug. [] This could potentially reduce the required dosage and improve patient compliance.

Levetiracetam

    Compound Description: Levetiracetam (LEV) is a widely used antiepileptic drug (AED) known for its efficacy in treating various seizure types. It acts by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein found in brain cells, and modulating neurotransmitter release. Levetiracetam is recognized for its generally favorable tolerability profile and pharmacokinetic properties, making it a first-line treatment option for epilepsy. [, , , , , , , , , , ]

    Relevance: Levetiracetam is the parent compound of Brivaracetam (Racemate). Brivaracetam was developed as a more potent and selective analog of Levetiracetam, aiming for enhanced efficacy and potentially improved tolerability. Structurally, Brivaracetam retains the pyrrolidone core characteristic of Levetiracetam but incorporates additional chemical moieties that enhance its binding affinity for SV2A. [, , , , ]

Perampanel

    Compound Description: Perampanel (PER) is a relatively new antiepileptic drug that works differently from Brivaracetam. It selectively blocks AMPA receptors, a type of glutamate receptor in the brain, thereby reducing neuronal excitability. Perampanel has been approved for treating various seizure types, including focal and generalized seizures. [, , ]

    Relevance: Perampanel is often compared to Brivaracetam in clinical practice and research as both are third-generation antiepileptic drugs used as adjunctive treatments for focal seizures. Although they share the therapeutic indication of focal seizures, their mechanisms of action differ. While Brivaracetam targets SV2A, Perampanel acts on AMPA receptors. This distinction highlights the diverse pharmacological approaches to treating epilepsy. [, , ]

(R,S)-methyl 2-propylsuccinate 4-tert-butyl ester

  • Compound Description: (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester is a racemic compound used as a key intermediate in the synthesis of Brivaracetam. []
  • Relevance: (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester serves as the starting point for introducing chirality into the Brivaracetam structure during its chemical synthesis. One enantiomer of this compound is selectively transformed into Brivaracetam, while the other enantiomer is discarded or recycled. []

(R)-2-propylsuccinic acid 4-tert-butyl ester

  • Compound Description: (R)-2-propylsuccinic acid 4-tert-butyl ester is a chiral intermediate in the synthesis of Brivaracetam. It is the enantiomerically pure form of 2-propylsuccinic acid 4-tert-butyl ester, possessing the (R) configuration at the chiral center. []
  • Relevance: (R)-2-propylsuccinic acid 4-tert-butyl ester is a crucial precursor in the multistep synthesis of Brivaracetam. Its preparation often involves the enzymatic resolution of the racemic mixture, (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester, using a lipase enzyme. The lipase selectively hydrolyzes the undesired enantiomer, leaving the (R)-2-propylsuccinic acid 4-tert-butyl ester for further chemical transformations to yield Brivaracetam. []

(R,S)-Brivaracetam, (R,R)-Brivaracetam, and (S,S)-Brivaracetam

  • Compound Description: These three compounds are stereoisomeric impurities of Brivaracetam. They are formed during chemical synthesis due to the presence of chiral centers in the Brivaracetam molecule. []
  • Relevance: The presence of these stereoisomers as impurities can impact the purity, safety, and efficacy of the final drug product. Therefore, monitoring and controlling their levels during Brivaracetam synthesis and formulation are crucial for ensuring the quality and consistency of the medication. []

Alkaline Hydrolytic Degradation Product of Brivaracetam

  • Compound Description: This compound is a degradation product of Brivaracetam that is generated under alkaline hydrolysis conditions. []
  • Relevance: Understanding the degradation pathways and identifying the degradation products of Brivaracetam, such as the alkaline hydrolytic degradation product, are crucial for developing stable formulations and storage conditions for the drug. By understanding how Brivaracetam degrades, scientists can optimize its formulation to minimize degradation, maintain its efficacy, and ensure its safety over time. []

Synthesis Analysis

Brivaracetam can be synthesized using various methods, each involving different starting materials and synthetic pathways. Key methods include:

  1. Grignard Reaction: One of the earliest methods involves the Grignard addition of n-propylmagnesium bromide to furan-2(5H)-one, followed by a series of transformations to yield racemic brivaracetam. This process typically includes ring-opening reactions and cyclization with 2-aminobutanamide .
  2. Asymmetric Photocatalysis: A more recent approach utilizes asymmetric photocatalysis, where visible light promotes an enantioselective Giese addition, leading to high yields and enantiomeric purity. This method allows for continuous flow conditions, enhancing efficiency and scalability .
  3. Chiral Separation Techniques: After initial synthesis, chiral separation techniques such as chiral high-performance liquid chromatography are employed to isolate the desired enantiomer from racemic mixtures .
Molecular Structure Analysis

Brivaracetam's molecular structure is characterized by a pyrrolidine ring with a butanamide side chain. The compound's structural formula is represented as follows:

C10H18N2O2\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_2

Key structural data includes:

  • Molecular weight: 186.26 g/mol
  • Melting point: Approximately 150 °C
  • Solubility: Soluble in water and organic solvents like methanol and ethanol .
Chemical Reactions Analysis

The synthesis of brivaracetam involves several key chemical reactions:

  • Grignard Addition: The initial step involves the addition of n-propylmagnesium bromide to form a dihydrofuran intermediate.
  • Ring Opening: This intermediate undergoes ring-opening via trimethylsilyl iodide to yield an acyl chloride.
  • Cyclization: The final cyclization step occurs with 2-aminobutanamide to form brivaracetam .

These reactions are critical for constructing the complex molecular framework of brivaracetam while maintaining its stereochemistry.

Mechanism of Action

Brivaracetam functions primarily through its interaction with synaptic proteins. It binds selectively to synaptophysin 2A, which modulates neurotransmitter release by inhibiting voltage-dependent sodium channels. This mechanism reduces neuronal excitability, thereby controlling seizure activity. The drug's pharmacological profile suggests it may have advantages over other antiepileptic drugs due to its targeted action and reduced side effects .

Physical and Chemical Properties Analysis

Brivaracetam exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water, methanol, and ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH: The pH of a brivaracetam solution is typically neutral (around 7), which is crucial for its formulation in pharmaceutical preparations .
Applications

Brivaracetam is primarily utilized in clinical settings as an adjunctive therapy for treating partial-onset seizures in adults and children aged 16 years and older with epilepsy. Its efficacy has been established through various clinical trials, demonstrating significant reductions in seizure frequency compared to placebo groups. Additionally, ongoing research explores its potential applications in other neurological disorders due to its unique mechanism of action .

Pharmacological Characterization of Brivaracetam (Racemate)

Molecular Mechanism of Action: SV2A Ligand Interaction Dynamics

Brivaracetam (BRV) exerts its primary antiepileptic effects through high-affinity, stereoselective binding to Synaptic Vesicle Glycoprotein 2A (SV2A), a ubiquitous transmembrane protein abundant in neuronal synaptic vesicles. SV2A modulates synaptic vesicle exocytosis and neurotransmitter release kinetics by facilitating vesicle priming and fusion competence [3] [8]. BRV binds to SV2A’s large luminal domain in a glycosylation-dependent manner, stabilizing a conformational state that reduces vesicle fusion probability [3]. This interaction delays synaptic vesicle recycling and decreases the readily releasable pool of vesicles, as demonstrated by FM1-43 dye imaging in rat hippocampal slices, where BRV (30 µM) reduced vesicle mobility by 45–64% in epileptic models [7].

Table 1: SV2A Binding Kinetics of Brivaracetam

ParameterBrivaracetamExperimental System
Kd (binding affinity)62 nM[³H]Brivaracetam in rat brain
Association rate (kₐ)2.4 × 10⁴ M⁻¹s⁻¹Heterologous cells expressing hSV2A
Dissociation rate (kₑ)1.5 × 10⁻³ s⁻¹Heterologous cells expressing hSV2A
Bmax12 pmol/mg proteinHuman cortical membranes

BRV’s binding is saturable and reversible, with association kinetics 8-fold faster than levetiracetam (LEV), enabling quicker brain penetration and target engagement [4] [8]. The interaction is pH-sensitive, with enhanced binding efficacy in the acidic environment of synaptic vesicles during recycling [3].

Comparative Binding Affinity Analysis: Brivaracetam vs. Levetiracetam

BRV demonstrates superior SV2A binding affinity relative to LEV, attributable to its structural optimization. The n-propyl substitution at the 4-position of BRV’s pyrrolidone ring enhances hydrophobic interactions within SV2A’s binding pocket, increasing affinity 15–30-fold over LEV (BRV Kd = 62 nM vs. LEV Kd = 780 nM) [4] [8] [9]. Radioligand displacement studies using [³H]ucb 30889 confirmed BRV’s IC50 of 0.18 µM versus LEV’s IC50 of 3.2 µM in human SV2A-expressing cells [8].

Table 2: Affinity and Selectivity Profile Comparison

CompoundSV2A Kd (nM)Relative Affinity (vs. LEV)Off-Target Activities
Brivaracetam6215–30× higherWeak Na⁺ channel inhibition
Levetiracetam7801× (reference)Ca²⁺ channel modulation, GABAA effects

Correlational analyses reveal a strong relationship between SV2A binding affinity and antiseizure potency across audiogenic seizure models (r² = 0.94), confirming SV2A as BRV’s principal therapeutic target [8]. Unlike LEV, BRV exhibits no significant binding to GABAA receptors, glutamate receptors, or calcium channels at therapeutic concentrations, indicating greater target specificity [9] [10].

Sodium Channel Inhibition: Secondary Mechanisms in Seizure Suppression

Beyond SV2A binding, BRV modulates voltage-gated sodium channels (VGSCs) as a secondary antiseizure mechanism. In N1E-115 neuroblastoma cells, BRV (100–300 µM) reduced peak Na⁺ currents (INa) by 21–30% through preferential interaction with the fast-inactivated state of VGSCs [2] [10]. BRV shifted the voltage dependence of inactivation toward hyperpolarization by –12 mV and delayed recovery from inactivation by 2.3-fold, mirroring effects of classical sodium channel blockers like carbamazepine [10].

However, BRV’s VGSC inhibition exhibits cell-type specificity:

  • Significant INa suppression (21%) in immature rat cortical neurons [10]
  • No measurable INa effects in adult mouse CA1 hippocampal neurons [10]
  • Absence of sustained repetitive firing (SRF) impairment in cortical or hippocampal neurons even at 300 µM, contrasting with carbamazepine’s 75–93% SRF inhibition [10]

This differential activity suggests BRV’s VGSC effects are:

  • State-dependent (preferring rapidly inactivated channels)
  • Insufficient to modulate intrinsic neuronal excitability under physiological firing patterns
  • Not a primary contributor to its clinical antiseizure efficacy [2] [10]

Synaptic Vesicle Cycle Modulation: Impact on Neurotransmitter Release

BRV attenuates presynaptic neurotransmitter release by disrupting the synaptic vesicle cycle (SVC) at two nodes:

  • Vesicle Priming: BRV-bound SV2A exhibits reduced interaction with synaptotagmin-1, impairing calcium-sensing efficiency during vesicle priming [3] [7].
  • Recycling Kinetics: BRV delays synaptic vesicle endocytosis and refilling, decreasing the readily releasable pool (RRP) size. Two-photon imaging of FM1-43-labeled vesicles demonstrated a 64% reduction in vesicle mobility after BRV exposure in pilocarpine-epileptic rats [7].

In pathological hyperexcitability, elevated extracellular K⁺ and TNF-α trigger SV2A migration to the astroglial plasma membrane, activating connexin-43 hemichannels and ectopic glutamate release. Subchronic BRV administration (10 µM, 48h) suppressed this process by:

  • Reducing astroglial L-glutamate release by 38–67%
  • Downregulating plasma membrane SV2A expression by 52%
  • Inhibiting TNF-α/AMPAR-dependent glutamatergic transmission [3]

Electrophysiological studies in hippocampal slices revealed that BRV converts short-term synaptic potentiation (STP) – prevalent in epileptic tissue – into synaptic fatigue. High-frequency stimulation (40 Hz) induced STP in pilocarpine-treated rats, but BRV (30 µM) restored synaptic depression, reducing postsynaptic response amplitude by 31–66% [7]. This frequency-dependent suppression of neurotransmitter release underlies BRV’s efficacy in stabilizing hyperexcitable networks.

Table 3: Functional Impact on Synaptic Transmission

ParameterEffect of BRVExperimental Model
Vesicle recycling rate↓ 45–64%FM1-43 imaging (rat hippocampus)
RRP size↓ 28%Paired-pulse facilitation assays
STP during 40 Hz stimulationConverted to synaptic depressionfEPSP in pilocarpine-epileptic slices
Ectopic glutamate release↓ 38–67%Cultured astrocytes + TNF-α/high K⁺

Properties

CAS Number

357335-87-6

Product Name

Brivaracetam (Racemate)

Molecular Formula

C11H20N2O2

Molecular Weight

212.29

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.